molecular formula C26H26F8N2O6S2 B12427548 ROR|At inverse agonist 14

ROR|At inverse agonist 14

Cat. No.: B12427548
M. Wt: 678.6 g/mol
InChI Key: ABWRUZQNZVGUGR-SYMSJMEQSA-N
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Description

RORγt inverse agonist 14: is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant anti-inflammatory properties and is primarily used in the research of autoimmune diseases such as rheumatoid arthritis and psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RORγt inverse agonist 14 involves a multi-step process. One of the key steps includes the formation of an N-sulfonamide tetrahydroquinoline scaffold. This scaffold is synthesized through a series of reactions, including reductive alkylation between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series .

Industrial Production Methods: Industrial production of RORγt inverse agonist 14 typically involves large-scale synthesis using chromatography-free methods to ensure high yield and purity. The process is designed to support pre-clinical research activities and enable late-stage structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions: RORγt inverse agonist 14 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Properties

Molecular Formula

C26H26F8N2O6S2

Molecular Weight

678.6 g/mol

IUPAC Name

(2S)-N-[(6aS,7R,9aS)-9a-(4-fluorophenyl)sulfonyl-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5,6,6a,7,8,9-hexahydrocyclopenta[f]quinolin-7-yl]-2-hydroxy-2-methyl-3-methylsulfonylpropanamide

InChI

InChI=1S/C26H26F8N2O6S2/c1-22(38,13-43(2,39)40)21(37)36-19-11-12-23(44(41,42)15-5-3-14(27)4-6-15)16(19)7-9-18-17(23)8-10-20(35-18)24(28,25(29,30)31)26(32,33)34/h3-6,8,10,16,19,38H,7,9,11-13H2,1-2H3,(H,36,37)/t16-,19+,22+,23-/m0/s1

InChI Key

ABWRUZQNZVGUGR-SYMSJMEQSA-N

Isomeric SMILES

C[C@@](CS(=O)(=O)C)(C(=O)N[C@@H]1CC[C@@]2([C@H]1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CC(CS(=O)(=O)C)(C(=O)NC1CCC2(C1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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